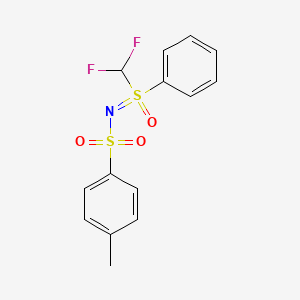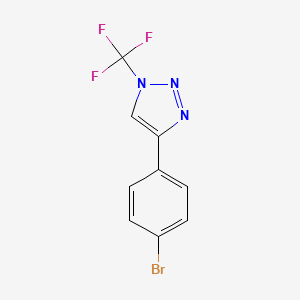
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide is a nucleoside analog, which is a class of compounds that mimic the structure of natural nucleosides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a purine base, specifically 6-amino-1-methyl-2H-purin-9-yl, under acidic or basic conditions.
Protection and Deprotection: Protective groups are used to protect the hydroxyl groups during the glycosylation step and are subsequently removed.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the nucleoside with hydroiodic acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to maximize yield and purity. This includes:
Optimizing Temperature and pH: Controlling the temperature and pH during the glycosylation step to ensure high selectivity and yield.
Purification Techniques: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Deoxy derivatives.
Substitution Products: Alkylated or acylated nucleosides.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various nucleoside analogs used in research.
Biology
In biology, it is used to study the mechanisms of nucleic acid synthesis and repair. It is also used in the development of probes for detecting nucleic acids.
Medicine
In medicine, this compound has potential applications in antiviral and anticancer therapies. It is used as a template for designing drugs that can inhibit viral replication or cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) for antiviral and anticancer drugs.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase. This leads to the termination of nucleic acid chain elongation, thereby inhibiting viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
Adenosine: A natural nucleoside with similar structure but different biological activity.
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: An anticancer nucleoside analog used in chemotherapy.
Uniqueness
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selective incorporation makes it a valuable tool in medicinal chemistry for the development of targeted therapies.
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-1-methyl-2H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h4-5,7-8,11,17-19H,2-3,12H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUQYWNZPBEGRN-YCSZXMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)O.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN=C2C(=C1N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]naphthalen-1-yl]naphthalen-2-yl]thiourea;sulfane](/img/structure/B8118695.png)
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8118701.png)






![3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8118758.png)


![(3S)-3-Methyl-9b-(piperazin-1-yl)-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B8118801.png)


